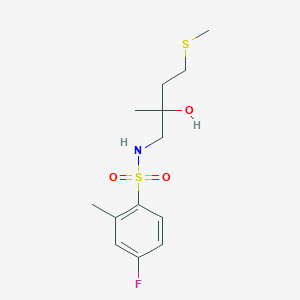![molecular formula C9H15BrO2 B2989884 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane CAS No. 2060062-95-3](/img/structure/B2989884.png)
3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane” is a spiro compound, which means it has two rings sharing a single atom . In this case, the shared atom is a carbon atom. The molecule also contains a bromomethyl group (-CH2Br), which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a spiro ring system consisting of a four-membered ring and a five-membered ring. Two of the ring atoms are oxygen, and the rest are carbon. The bromomethyl group is attached to one of the carbon atoms .Chemical Reactions Analysis
The bromomethyl group in this compound is likely to be reactive. It could undergo nucleophilic substitution reactions with various nucleophiles. The spiro ring system might also undergo reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid or liquid at room temperature, and its solubility would depend on the solvent used .Aplicaciones Científicas De Investigación
Synthesis of Pheromones
Ernst Hungerbühler and colleagues (1980) demonstrated the use of a chiral bromoepoxide, related to 3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane, in synthesizing optically active pheromones. This approach highlights the compound's role as a versatile building block in creating complex molecular structures from a common chiral precursor (Hungerbühler et al., 1980).
Triazole-containing Spiro Dilactones
T. Ghochikyan and colleagues (2016) efficiently prepared triazole-containing spiro dilactones starting from 3-ethoxycarbonyltetrahydrofuran-2-ones. The study showcases the conversion of the bromomethyl group into an azidomethyl one, leading to multifunctional triazole-containing spiro dilactones with significant yields, demonstrating the compound's utility in click chemistry applications (Ghochikyan et al., 2016).
Stereoselective Syntheses of Spiroacetal Enol Ethers
H. Toshima and colleagues (1998) synthesized (E)- and (Z)-2-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes from an acyclic keto alcohol. This work illustrates the compound's relevance in the stereoselective synthesis of spiroacetal enol ethers, contributing to the development of substances with potential biological activities (Toshima et al., 1998).
Synthesis of Optically Active Spiroacetal Enol Ethers
Another study by H. Toshima and colleagues (1999) achieved the synthesis of optically active spiroacetal enol ethers, further underlining the utility of such compounds in creating optically active structures, which are essential in the development of chiral drugs (Toshima et al., 1999).
Total Syntheses of Naturally Occurring Compounds
N. Miyakoshi and colleagues (2005) developed a highly stereoselective method for synthesizing diacetylenic spiroacetal enol ether natural products. This research highlights the compound's role in the total synthesis of natural products, which can lead to the discovery and development of new pharmaceuticals (Miyakoshi et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(bromomethyl)-2,8-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUSNKZOLNKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)
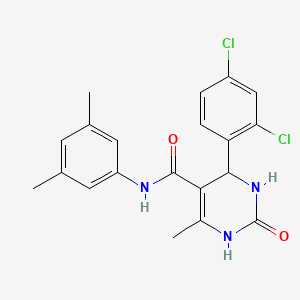


![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)
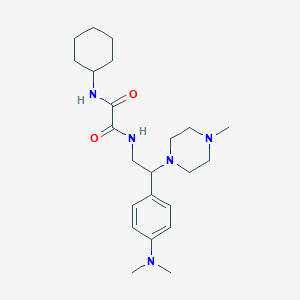
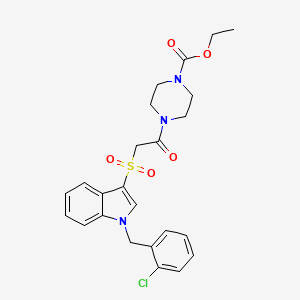
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2989815.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2989817.png)
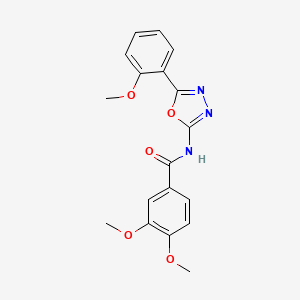
![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)
![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2989821.png)
